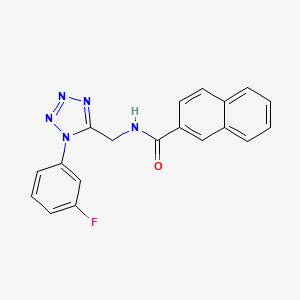

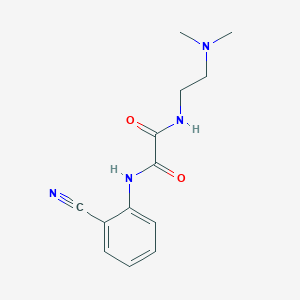

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

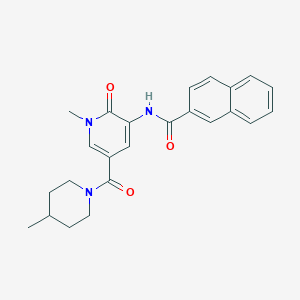

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a useful research compound. Its molecular formula is C19H14FN5O and its molecular weight is 347.353. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Alzheimer's Disease Research

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide has implications in Alzheimer's disease research. A study utilized a hydrophobic radiofluorinated derivative, similar in structure to the compound , in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This technique is expected to aid in the diagnostic assessment of Alzheimer's and monitor responses during experimental treatments (Shoghi-Jadid et al., 2002).

Inhibition of Leukotriene Synthesis

Another application is found in the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic reactions. A methoxytetrahydropyran derivative, structurally related to the compound of interest, showed potent inhibition of leukotriene synthesis in various biological systems, indicating its potential for the treatment of inflammation and related conditions (Crawley et al., 1992).

Anticancer Potential

The compound's structure is also similar to certain benzimidazole-based Schiff base copper(II) complexes, which have shown substantial in vitro cytotoxic effects against various cancer cell lines. One such complex exhibited a significant inhibitory effect on the proliferation of lung cancer cells. The antiproliferative efficacy and apoptosis pathways were further analyzed, revealing the potential of these complexes in cancer treatment (Paul et al., 2015).

Chiral Discrimination in Liquid Chromatography

The compound's structure is conducive to chiral discrimination, making it potentially useful in the enantioseparation of certain compounds in liquid chromatography. A study demonstrated that similar naphthol derivatives could be used as chiral stationary phases for high-performance liquid chromatography (HPLC), indicating potential applications in chiral separations and analysis (Yashima et al., 1996).

Fluorescence Quenching and Biological Interactions

The compound's naphthalene moiety and its analogs have been studied for their interaction with biological molecules like bovine serum albumin (BSA), indicating its potential application in fluorescence quenching studies and understanding protein-ligand interactions. Such studies can provide insights into the bioavailability and pharmacokinetics of related compounds (Jayabharathi et al., 2013).

Photoreactions and Synthetic Applications

The compound's tetrazole and naphthalene moieties are conducive to photoreactions, as demonstrated in a study where a similar compound underwent a light-induced 1,3-dipolar cycloaddition with quinone, providing a green and efficient method for synthesizing pyrazole-fused quinones. Such reactions have important implications in synthetic organic chemistry and could potentially lead to the development of novel pharmaceuticals (He et al., 2021).

Propiedades

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-16-6-3-7-17(11-16)25-18(22-23-24-25)12-21-19(26)15-9-8-13-4-1-2-5-14(13)10-15/h1-11H,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYZXNOSGBTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)

![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)